6-chloro-N-cyclopropylpyridazin-3-amine

Description

Chemical Classification and Nomenclature

Structural Classification

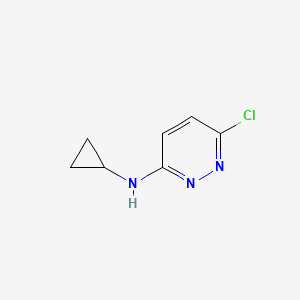

6-Chloro-N-cyclopropylpyridazin-3-amine belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2). Substituents include:

- A chlorine atom at position 6.

- A cyclopropylamine group at position 3.

IUPAC Name

The systematic name follows positional numbering:

- Pyridazine : Parent heterocycle.

- 6-Chloro : Chlorine substituent at position 6.

- N-Cyclopropyl-3-amine : Cyclopropylamine group bonded to position 3 via a nitrogen atom.

Molecular Formula and Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₈ClN₃ | |

| Molecular weight | 169.61 g/mol | |

| Dipole moment | ~3.5 D (estimated) | |

| LogP (partition coeff.) | 1.13 |

Historical Development of Pyridazine Chemistry

Early Discoveries

- 1849 : Pyridazine derivatives were first observed in coal tar distillates by Anderson.

- 1924 : Chichibabin developed scalable pyridazine synthesis methods using aldehydes and hydrazines .

Advancements in Substituted Pyridazines

- 1992 : The first synthesis of this compound was reported in Japanese patent JPH0616636A, which described platinum-catalyzed hydrogenation of imine precursors .

- 2000s : Improved methods for functionalizing pyridazines emerged, including palladium-catalyzed cross-coupling and regioselective halogenation .

Key Synthetic Routes for this compound

| Method | Conditions | Yield | Source |

|---|---|---|---|

| Reductive amination | Pt/C, H₂, ethanol, 50°C | 93–94% | |

| Cyclopropane coupling | ZnI₂, THF, 25°C | 85% |

Significance in Heterocyclic Compound Research

Pharmaceutical Applications

- Kinase inhibition : Pyridazines are bioisosteres for benzene in kinase inhibitors, improving solubility and reducing hERG channel affinity .

- Antiviral agents : Pyridazine derivatives like pirodavir show activity against human rhinovirus by capsid protein binding .

Agrochemical Uses

- Herbicides : Pyridafol and pyridate leverage pyridazine’s polarity for soil mobility and target specificity .

Unique Properties of this compound

- Cyclopropane effect : The strained ring enhances metabolic stability and membrane permeability .

- Hydrogen-bonding capacity : Dual H-bond donors/acceptors enable interactions with biological targets (e.g., enzymes, DNA) .

Comparative Analysis of Pyridazine Derivatives

| Compound | Bioactivity | Dipole Moment (D) |

|---|---|---|

| Pyridazine | Base structure | 3.54 |

| 6-Chloro derivative | Enhanced electrophilicity | 3.82 |

| N-Cyclopropyl derivative | Improved lipophilicity | 3.65 |

Propriétés

IUPAC Name |

6-chloro-N-cyclopropylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-6-3-4-7(11-10-6)9-5-1-2-5/h3-5H,1-2H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFZCCNIZKJPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649233 | |

| Record name | 6-Chloro-N-cyclopropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-45-7 | |

| Record name | 6-Chloro-N-cyclopropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Route for 3-amino-6-chloropyridazine

- Starting Material: 3,6-dichloropyridazine

- Reagent: Ammonia (ammoniacal liquor)

- Solvents: Polar aprotic solvents like DMF, acetonitrile, or methylene chloride

- Conditions: Heating at 30–180 °C for 5–26 hours, typically around 100–120 °C

- Purification: Evaporation of solvent, recrystallization, and silica gel column chromatography

Representative Experimental Data from Patent CN104844523A

| Entry | 3,6-Dichloropyridazine (g) | Ammonia (g) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 2.98 (20 mmol) | 2.10 (60 mmol) | DMF (30 mL) | 100 | 9 | 90.63 | 98.76 | TLC and GC confirmed completion |

| 2 | 2.98 (20 mmol) | 2.10 (60 mmol) | Methylene chloride (30 mL) | 100 | 9 | 82.60 | 99.07 | Similar conditions, lower yield |

| 3 | 14.90 (100 mmol) | 10.52 (300 mmol) | Acetonitrile (200 mL) | 120 | 7 | 93.79 | Not specified | Higher scale, higher yield |

| 10 | 14.90 (100 mmol) | 26.3 (750 mmol) | Water (100 mL) | 105 | 5 | 90.48 | Not specified | Water as solvent |

| 11 | 29.80 (200 mmol) | 10.52 (300 mmol) | Water + G&W (500 mL, 400 mL water) | 120-190 | 0.9 | 90.25 | Not specified | Short reaction time, high temp |

These data demonstrate that the reaction of 3,6-dichloropyridazine with ammonia under moderate heating in various solvents efficiently yields 3-amino-6-chloropyridazine with high purity and yields ranging from ~82% to 94%.

Once 3-amino-6-chloropyridazine is prepared, the next key step is the introduction of the cyclopropyl group onto the amino nitrogen to form this compound.

General Synthetic Strategy

- Method: N-alkylation of the amino group via nucleophilic substitution or reductive amination

- Typical Reagents: Cyclopropyl halides (e.g., cyclopropyl bromide or chloride), or cyclopropylcarboxaldehyde with reducing agents

- Catalysts/Base: Bases such as potassium carbonate or sodium hydride to deprotonate the amine; sometimes palladium catalysis for reductive amination

- Solvents: Polar aprotic solvents like DMF, DMSO, or acetonitrile

- Conditions: Room temperature to reflux, depending on reagents

Literature Analogues and Supporting Data

While direct experimental data for N-cyclopropylation of 3-amino-6-chloropyridazine are scarce, analogous N-alkylations of pyridazin-3-amines with various alkyl groups are well-documented. For example, N-isopropyl and N-cyclobutyl derivatives have been synthesized via:

- Reaction of 3-amino-6-chloropyridazine with alkyl halides in the presence of base

- Reductive amination of 3-amino-6-chloropyridazine with corresponding aldehydes followed by reduction

These methods yield the N-substituted pyridazin-3-amines in moderate to high yields (50–85%) with good purity after chromatographic purification.

Summary Table of Preparation Steps for this compound

| Step | Reaction Type | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Amination | 3,6-dichloropyridazine | Ammonia, DMF or acetonitrile, 100–120 °C, 5–9 h | 82–94 | High purity 3-amino-6-chloropyridazine |

| 2 | N-Cyclopropylation | 3-amino-6-chloropyridazine | Cyclopropyl halide or cyclopropyl aldehyde + base | 50–85* | Requires optimization; common alkylation methods used |

*Estimated based on analogous N-alkylation reactions in literature.

Research Findings and Notes

- The amination step is robust, scalable, and yields a stable intermediate with high purity, suitable for further functionalization.

- Solvent choice influences yield and purity; DMF and acetonitrile are preferred for better solubility and reaction control.

- N-cyclopropylation may require careful control of reaction conditions to avoid over-alkylation or side reactions.

- Purification typically involves recrystallization and silica gel chromatography to ensure high purity.

- Analytical methods such as TLC, GC, NMR, and melting point determination confirm product identity and purity.

- No direct commercial or patent sources specify a one-pot synthesis of this compound; a two-step process is standard.

Analyse Des Réactions Chimiques

Types of Reactions

6-chloro-N-cyclopropylpyridazin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

Substitution Reactions: The major products are typically the substituted derivatives of this compound, where the chlorine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.

Applications De Recherche Scientifique

Chemical Synthesis and Applications

Building Block in Organic Synthesis

- Role : 6-Chloro-N-cyclopropylpyridazin-3-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of various derivatives that can exhibit different biological activities.

- Synthesis Methods : Common methods include cyclization reactions involving cyclopropylamine and pyridazine derivatives, often utilizing solvents like ethanol or methanol and catalysts such as palladium on carbon to enhance yield and purity .

Biological Activities

Antimicrobial Properties

- Research Findings : Studies indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest its potential as a new antimicrobial agent.

Anticancer Potential

- In Vitro Studies : The compound has demonstrated notable cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. This indicates strong antitumor properties, making it a candidate for further investigation in cancer therapeutics .

Pharmacological Insights

Mechanism of Action

- Enzyme Inhibition : The compound may inhibit enzymes critical for biological processes such as DNA replication and protein synthesis. Additionally, it may modulate cellular receptors influencing signal transduction pathways.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptosis in cancer cells, enhancing its therapeutic potential against tumors .

Case Studies

-

Cancer Treatment Efficacy

- A notable study involved administering this compound to a mouse model with induced tumors. Results showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tissues.

-

Antimicrobial Activity Assessment

- In vitro assays were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. The results indicated comparable MIC values to established antibiotics, supporting its development as an antimicrobial agent.

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex heterocycles | Essential for creating diverse derivatives |

| Antimicrobial Activity | Effective against Gram-positive bacteria | MIC values comparable to existing antibiotics |

| Anticancer Research | Exhibits cytotoxicity against various cancer cell lines | Low micromolar IC50 values indicate strong effects |

| Mechanism of Action | Inhibits key enzymes and modulates receptors | Induces apoptosis in cancer cells |

Mécanisme D'action

The mechanism of action of 6-chloro-N-cyclopropylpyridazin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Findings from Structural Comparisons:

Electron-withdrawing groups (e.g., chlorine, bromine) at position 6 enhance the electrophilicity of the pyridazine ring, facilitating nucleophilic substitution reactions .

Biological and Industrial Relevance :

Activité Biologique

6-Chloro-N-cyclopropylpyridazin-3-amine is a compound with potential applications in medicinal chemistry, particularly due to its structural features that may confer biological activity. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H10ClN3

- Molecular Weight : 185.64 g/mol

- CAS Number : 941294-45-7

The presence of a chlorine atom at position 6 and a cyclopropyl group contributes to its unique reactivity and potential biological interactions.

The compound's biological activity is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may influence pathways related to inflammation and cancer progression. Notably, the compound's interaction with the NOD-like receptor protein 3 (NLRP3) inflammasome pathway has been highlighted as a significant area of interest due to its role in various inflammatory diseases .

Antimicrobial Activity

Compounds within the pyridazine family have been explored for their antimicrobial properties. The reactivity profile of this compound suggests it may interact with microbial targets, although specific data on its antimicrobial efficacy remains scarce.

Synthesis and Research Applications

The synthesis of this compound can be achieved through various organic chemistry methods that allow for the introduction of the cyclopropyl group and chlorine substituent. Its role as an intermediate in the synthesis of more complex organic compounds makes it valuable in medicinal chemistry research.

Case Studies and Research Findings

Future Research Directions

Given the preliminary insights into the biological activity of this compound, several avenues for future research can be proposed:

- In-depth Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound.

- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.

- Analog Development : Exploring structural analogs to optimize biological activity and reduce potential side effects.

Q & A

Q. What pharmacological targets are plausible for this compound based on structural analogs?

- Methodological Answer : Analogous imidazo[1,2-b]pyridazines show kinase inhibition (e.g., JAK2/STAT3). The cyclopropyl group enhances metabolic stability, while the chloro substituent modulates electron-withdrawing effects for target engagement. Prioritize targets via phenotypic screening in cancer or inflammation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.